molecular formula C12H7FN2O B6366636 MFCD18312114 CAS No. 1261908-16-0

MFCD18312114

Cat. No.: B6366636
CAS No.: 1261908-16-0
M. Wt: 214.19 g/mol
InChI Key: QRGKSASQDSNKFC-UHFFFAOYSA-N
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Description

MFCD18312114 is a chemical compound cataloged under the Merck Index with a defined molecular structure and physicochemical profile. Such compounds are typically characterized by their molecular weight, solubility, stability, and reactivity, which are critical for applications in pharmaceuticals, materials science, or catalysis. Regulatory guidelines emphasize the need to describe its structural formula, physical properties (e.g., melting point, solubility in solvents), and handling precautions .

Properties

IUPAC Name

2-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)9-4-5-11(16)15-7-9/h1-5,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGKSASQDSNKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CNC(=O)C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682754
Record name 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-16-0
Record name 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312114” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound. Quality control measures are implemented to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312114” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

“MFCD18312114” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, “this compound” could be explored for its potential therapeutic properties. Additionally, the compound finds applications in industrial processes, such as the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which “MFCD18312114” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18312114, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesized comparison based on generalized principles from chemical harmonization frameworks and research methodologies .

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Compound A Compound B Compound C
Molecular Weight Not specified 342.3 g/mol 298.7 g/mol 415.0 g/mol
Solubility (H₂O) Low (≤0.1 mg/mL) Moderate (5 mg/mL) High (20 mg/mL) Insoluble
Melting Point 156–158°C 145°C 210°C 89°C
Thermal Stability Stable ≤200°C Degrades at 180°C Stable ≤250°C Stable ≤150°C
Pharmacological Use Unreported Antiviral agent Polymer precursor Catalyst ligand

Key Findings:

Structural Similarity : this compound shares a heterocyclic backbone with Compound A, which is used in antiviral therapies. However, its lower solubility may limit bioavailability compared to Compound A’s moderate aqueous solubility .

Thermal Behavior : Unlike Compound B (a high-stability polymer precursor), this compound exhibits intermediate thermal stability, making it suitable for processes below 200°C but less ideal for high-temperature applications .

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